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Compound of Interest

Compound Name: 3-Methoxybenzylamine

Cat. No.: B130926 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-
Methoxybenzylamine (CAS No: 5071-96-5), a versatile primary amine used as an

intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document

is intended for researchers, scientists, and professionals in drug development, offering a

detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The information herein is crucial for structure elucidation,

purity assessment, and quality control.

Data Presentation
The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry analyses of 3-Methoxybenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectral Data for 3-Methoxybenzylamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.21-7.22 Triplet 1H Ar-H (Position 5)

~6.84-6.85 Multiplet 2H Ar-H (Positions 4, 6)

~6.75-6.77 Doublet 1H Ar-H (Position 2)

~3.79-3.82 Singlet 3H -OCH₃

~3.75-3.82 Singlet 2H -CH₂-NH₂

~1.49-1.51 Singlet (broad) 2H -NH₂

Solvent: CDCl₃. Frequencies: 89.56 MHz and 399.65 MHz.[1]

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methoxybenzylamine

Chemical Shift (δ) ppm Assignment

~159.8 Ar-C (C-O)

~144.0 Ar-C (C-CH₂NH₂)

~129.3 Ar-CH

~120.0 Ar-CH

~113.5 Ar-CH

~112.5 Ar-CH

~55.1 -OCH₃

~46.5 -CH₂NH₂

Note: Predicted values based on spectral data of structurally similar compounds. Actual

experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Table 3: Infrared (IR) Spectroscopy Data for 3-Methoxybenzylamine

Frequency (cm⁻¹) Intensity Assignment

3400-3250 Medium
N-H Stretch (Primary Amine -

two bands expected)[2]

3100-3000 Medium C-H Stretch (Aromatic)[3]

3000-2850 Medium
C-H Stretch (Aliphatic -CH₂-

and -OCH₃)[3]

1650-1580 Medium N-H Bend (Primary Amine)[2]

1600-1585, 1500-1400 Medium-Weak
C-C Stretch (In-ring, Aromatic)

[3]

1335-1250 Strong
C-N Stretch (Aromatic Amine)

[2]

~1260 Strong C-O Stretch (Aryl Ether)

910-665 Strong, Broad N-H Wag (Primary Amine)[2]

900-675 Strong C-H "oop" (Aromatic)[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry (MS) Data for 3-Methoxybenzylamine
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m/z Relative Intensity (%) Assignment

137 ~73 Molecular Ion [M]⁺

136 100 [M-H]⁺ (Base Peak)

108 ~12 [M-CH₂NH]⁺

106 ~45 [M-NH₃-CH]⁺

94 ~20 [M-CH₃-NH₂]⁺

91 ~12 [C₇H₇]⁺ (Tropylium ion)

77 ~22 [C₆H₅]⁺ (Phenyl ion)

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining high-quality

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 3-Methoxybenzylamine.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Methoxybenzylamine for ¹H NMR or 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be added as an

internal standard (0 ppm).
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Transfer the solution into a 5 mm NMR tube, ensuring the liquid column height is

approximately 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16 to

32 scans with a relaxation delay of 1-2 seconds are sufficient.

For ¹³C NMR, use a proton-decoupled pulse program. A higher number of scans (e.g., 1024

or more) and a relaxation delay of 2 seconds are generally required to achieve a good

signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent

peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Methoxybenzylamine.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Neat Liquid/Thin Film):

Ensure the KBr salt plates or the ATR crystal are clean and dry.
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Place a small drop of neat 3-Methoxybenzylamine onto one KBr plate.

Carefully place a second KBr plate on top to create a thin, uniform liquid film.

Alternatively, for ATR-FTIR, place a single drop of the sample directly onto the ATR crystal.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

The typical spectral range is 4000 to 400 cm⁻¹.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
Methoxybenzylamine, and to assess its purity.

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

Sample Preparation:

Prepare a stock solution of 3-Methoxybenzylamine at a concentration of approximately 1

mg/mL in a volatile organic solvent (e.g., methanol, dichloromethane).

Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

Transfer the final solution to a 2 mL GC autosampler vial.

GC-MS Conditions:
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GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is

suitable.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Injection Volume: 1 µL in splitless mode.

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10

°C/min to 280 °C and hold for 5 minutes.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis:

Identify the peak corresponding to 3-Methoxybenzylamine in the total ion chromatogram

(TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and the base peak.

Analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-
Methoxybenzylamine.
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Caption: General workflow for the spectroscopic analysis of 3-Methoxybenzylamine.
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Analytical Techniques Information Obtained
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Caption: Rationale for selecting NMR, IR, and MS for comprehensive analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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